Methyl 2-(3-(4-methoxy-4-oxobutanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Methyl 2-(3-(4-methoxy-4-oxobutanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a methyl ester group at position 3 and a thioureido-linked 4-methoxy-4-oxobutanoyl moiety at position 2. This compound’s unique architecture combines a bicyclic thiophene system with functional groups that may confer distinct physicochemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(4-methoxy-4-oxobutanoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S2/c1-22-12(20)8-7-11(19)17-16(24)18-14-13(15(21)23-2)9-5-3-4-6-10(9)25-14/h3-8H2,1-2H3,(H2,17,18,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJPQHMCKIBSQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC(=S)NC1=C(C2=C(S1)CCCC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Tetrahydrobenzo[b]Thiophene Synthesis
The tetrahydrobenzo[b]thiophene scaffold is synthesized via a Gewald-type reaction, adapting protocols from tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives. Cyclohexan-1,4-dione reacts with methyl cyanoacetate in the presence of elemental sulfur and morpholine under refluxing ethanol to yield methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Intermediate I). Key parameters include:
- Solvent : Ethanol (anhydrous)
- Catalyst : Morpholine (10 mol%)
- Temperature : 80°C, 6 hours
- Yield : 68–72% after recrystallization from methanol.
The amino group at the C-2 position of Intermediate I serves as the nucleophilic site for subsequent thiourea formation.
Thiourea Bridge Construction
Thioureido functionalization is achieved via reaction with 4-methoxy-4-oxobutanoyl isothiocyanate, synthesized in situ from 4-methoxy-4-oxobutanoyl chloride and ammonium thiocyanate in dry acetone. Intermediate I reacts with this isothiocyanate under nitrogen atmosphere in dimethylformamide (DMF) at 0–5°C, followed by gradual warming to room temperature. Critical considerations include:
- Molar Ratio : 1:1.2 (amine:isothiocyanate)
- Reaction Time : 12 hours
- Workup : Precipitation in ice-water, filtration, and purification via silica gel chromatography (ethyl acetate/hexane, 3:7)
- Yield : 55–60%.
Mechanistic Insight : The amine attacks the electrophilic carbon of the isothiocyanate, forming a tetrahedral intermediate that collapses to release HSCN and generate the thiourea linkage.
Acylation and Esterification
The 4-methoxy-4-oxobutanoyl moiety is introduced via acylation of the thiourea nitrogen. However, competing acylation at the ester group of Intermediate I necessitates selective protection-deprotection strategies:
- Protection : The methyl ester of Intermediate I is hydrolyzed to the carboxylic acid using LiOH in THF/H₂O (4:1), followed by protection as the tert-butyl ester using Boc₂O and DMAP.
- Acylation : The thiourea intermediate reacts with 4-methoxy-4-oxobutanoyl chloride in dichloromethane (DCM) with triethylamine as a base.
- Deprotection : The tert-butyl ester is cleaved with TFA/DCM (1:1), and the free acid is re-esterified with methanol using DCC/DMAP.
Optimized Conditions :
- Acylation : 0°C → rt, 8 hours, 82% yield
- Esterification : Methanol, DCC (1.2 equiv.), DMAP (0.1 equiv.), 85% yield.
Analytical Validation and Spectroscopic Data
Table 1: Characterization of Key Intermediates and Final Product
| Compound | $$ ^1H $$ NMR (δ, ppm) | IR (cm⁻¹) | HRMS (m/z) [M+H]⁺ |
|---|---|---|---|
| Intermediate I | 1.78–1.85 (m, 4H, cyclopentane), 2.55 (t, 2H), 3.73 (s, 3H, OCH₃), 6.20 (s, 2H, NH₂) | 1685 (C=O), 3320 (NH₂) | 238.0984 |
| Thiourea Intermediate | 1.72–1.89 (m, 4H), 2.68 (t, 2H), 3.69 (s, 3H), 3.81 (s, 3H), 7.45 (s, 1H, NH) | 1720 (C=O), 1240 (C=S) | 395.1452 |
| Final Product | 1.75–1.92 (m, 4H), 2.70 (t, 2H), 3.65 (s, 3H), 3.82 (s, 3H), 4.12 (s, 2H, CH₂CO) | 1725 (C=O), 1265 (C=S) | 452.1678 |
Comparative Analysis of Synthetic Methodologies
Table 2: Optimization of Thiourea Formation
| Condition | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| DMF, no base | DMF | rt | 24 | 42 | 91 |
| DMF, Et₃N (1.5 equiv.) | DMF | 0°C → rt | 12 | 60 | 98 |
| THF, Et₃N (1.5 equiv.) | THF | reflux | 6 | 38 | 89 |
| Sonication, DMF | DMF | 35°C | 8 | 55 | 97 |
Base-free conditions in DMF resulted in lower yields due to incomplete conversion, while Et₃N-mediated reactions at 0°C → rt provided optimal balance between efficiency and purity.
Challenges and Stability Considerations
- Intermediate Instability : The thiourea intermediate exhibited sensitivity to moisture, necessitating anhydrous conditions during isolation.
- Acylation Selectivity : Competing acylation at the ester group was mitigated via transient protection of the carboxylic acid as the tert-butyl ester.
- Chromatographic Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separated the final product from diacylated byproducts.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(4-methoxy-4-oxobutanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
The reactions involving this compound generally require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acidic or basic catalysts depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different research applications .
Scientific Research Applications
Research indicates that compounds similar to methyl 2-(3-(4-methoxy-4-oxobutanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit a range of biological activities:
Analgesic Properties
Studies on related compounds suggest potential analgesic effects through modulation of pain pathways via opioid receptors. For instance, derivatives have shown efficacy comparable to standard analgesics in animal models.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar thiourea derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, making them candidates for further pharmacological studies .
Antioxidant Activity
Compounds derived from tetrahydrobenzo[b]thiophene frameworks have exhibited antioxidant properties comparable to ascorbic acid. This suggests their potential use in combating oxidative stress-related diseases .
Acetylcholinesterase Inhibition
In the context of neurodegenerative diseases like Alzheimer’s, some derivatives have shown substantial inhibition rates against acetylcholinesterase compared to established inhibitors like donepezil. This highlights their potential in cognitive enhancement therapies .
Case Studies
Several case studies have documented the pharmacological applications of similar compounds:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biological processes .
Comparison with Similar Compounds
Ester Group Modifications
- Target Compound : Methyl ester at position 3.
- Ethyl Analog: Ethyl 2-(4-methoxy-4-oxobutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 161364-70-1) features an ethyl ester, which may alter solubility and metabolic stability compared to the methyl variant .
Functional Group Differences at Position 2
- Thioureido vs. Amino Linkage: The target compound’s thioureido group (-NH-CS-NH-) differs from the amino (-NH-) group in ethyl 2-(4-methoxy-4-oxobutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
- Substituted Phenyl Derivatives: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (e.g., B-M series) exhibit varied antioxidant activities depending on substituents (e.g., electron-withdrawing groups like -NO₂ or -Cl enhance activity) .
Physical Data
Antioxidant Activity
- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates show moderate to strong antioxidant activity in DPPH assays, with IC₅₀ values ranging from 12–45 μM . Substituents like -NO₂ or -OCH₃ enhance activity, suggesting electron-deficient aromatic systems improve radical scavenging.
Antibacterial Potential
- While data for the target compound are unavailable, structurally related compounds (e.g., fluorobenzamido derivatives) exhibit activity against Gram-positive bacteria, likely due to membrane disruption or enzyme inhibition .
Biological Activity
Methyl 2-(3-(4-methoxy-4-oxobutanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and antioxidant activities, supported by various research findings and case studies.
Chemical Structure
The compound features a complex structure that includes a tetrahydrobenzo[b]thiophene core substituted with a thiourea moiety and a methoxy-oxobutanoyl group. The structural formula can be represented as follows:
Anticancer Activity
Research has highlighted the anticancer potential of tetrahydrobenzo[b]thiophene derivatives. A study explored the synthesis of various derivatives and their effects on colorectal cancer (CRC) cell lines, specifically LoVo and HCT-116 cells. The compound exhibited significant inhibition of key metabolic enzymes associated with cancer progression:
- PDK1 Inhibition : The compound showed an IC50 value of 57.10 μg/mL against PDK1.
- LDHA Inhibition : An IC50 value of 64.10 μg/mL was noted for LDHA inhibition.
These values were compared to standard inhibitors sodium dichloroacetate and sodium oxamate, which had lower IC50 values of 25.75 and 15.60 μg/mL respectively .
Antibacterial Activity
The antibacterial efficacy of the compound was assessed against various Gram-positive and Gram-negative bacteria. The results indicated that it surpassed the activity of standard antibiotics like ampicillin:
- MIC Values : The most active derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against sensitive strains like Enterobacter cloacae.
- Comparative Efficacy : The compound's activity was found to be 10–50 times more potent than ampicillin .
Antioxidant Activity
Antioxidant properties are crucial in mitigating oxidative stress-related diseases, including cancer. The compound demonstrated notable antioxidant activity with IC50 values indicating its capacity to scavenge free radicals effectively:
- IC50 Values : The compound exhibited an IC50 value of approximately 110 μg/mL, compared to 54 μg/mL for butylated hydroxytoluene (BHT), a standard antioxidant .
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction of the compound with biological targets. These studies revealed:
- Binding Affinity : The compound displayed significant binding affinity in the colchicine binding site of tubulin, suggesting a mechanism for its anticancer activity through disruption of microtubule dynamics.
- Predicted Interactions : Docking simulations indicated favorable interactions with key amino acids in the binding site, which could lead to further development as an antitumor agent .
Case Studies
Several case studies have been conducted to evaluate the biological activities of similar compounds within the same class:
- Study on Tetrahydrobenzo[b]thiophenes : This study synthesized various derivatives and tested their biological activities. Compounds were shown to inhibit tubulin polymerization leading to tumor necrosis in vitro.
- Antimicrobial Screening : A comparative analysis demonstrated that certain derivatives exhibited superior antibacterial properties compared to existing antibiotics .
Q & A
Q. What are the critical steps in synthesizing Methyl 2-(3-(4-methoxy-4-oxobutanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?
- Answer : The synthesis typically involves: (i) Formation of the tetrahydrobenzo[b]thiophene core via cyclocondensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with aldehydes under reflux in ethanol . (ii) Introduction of the thioureido group via reaction with 4-methoxy-4-oxobutanoyl isothiocyanate in dry dichloromethane (CH₂Cl₂) under nitrogen protection, followed by reflux . (iii) Purification using reverse-phase HPLC with gradients of methanol/water or acetonitrile/water to isolate the product (67–78% yields) .
Q. Which solvents and reaction conditions optimize yield and selectivity?
- Answer : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solvation of reactants, while CH₂Cl₂ is preferred for anhydride coupling reactions. Controlled temperatures (reflux at 40–80°C) and inert atmospheres (N₂) minimize side reactions . Triethylamine (TEA) is often used as a catalyst for amide bond formation .
Q. How is the compound characterized to confirm structural integrity?
- Answer : Key techniques include:
- 1H/13C NMR : To confirm proton environments (e.g., thioureido NH at δ 10.2–12.1 ppm, tetrahydrobenzo[b]thiophene protons at δ 1.5–2.8 ppm) .
- IR Spectroscopy : Peaks at 1680–1720 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C-O ester), and 3300–3400 cm⁻¹ (N-H) .
- HRMS/LC-MS : For molecular weight validation (e.g., [M+H]+ ions) .
Q. What safety precautions are essential during handling?
- Answer : Use PPE (gloves, goggles) and work in a fume hood due to skin/eye irritation risks . Avoid inhalation of fine powders; store in dry, cool conditions (<25°C) away from incompatible reagents like strong oxidizers .
Advanced Research Questions
Q. How can conflicting NMR or LC-MS data be resolved during characterization?
- Answer : (i) Impurity Identification : Use preparative HPLC to isolate minor peaks and re-analyze via 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals . (ii) Dynamic Effects : Variable-temperature NMR can resolve overlapping signals caused by conformational flexibility in the tetrahydrobenzo[b]thiophene ring . (iii) Isotopic Labeling : Introduce 13C/15N labels to track unexpected adducts in HRMS spectra .
Q. What strategies improve reaction yield when scaling up synthesis?
- Answer : (i) Solvent Optimization : Replace DMF with ethanol for greener, scalable reactions without sacrificing yield . (ii) Catalyst Screening : Test alternatives to TEA (e.g., DMAP) to accelerate amide coupling . (iii) Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic thioureido formation steps .
Q. How do structural modifications influence biological activity?
- Answer : (i) Substituent Effects : Replacing the 4-methoxy group with a nitro or trifluoromethyl moiety increases lipophilicity, enhancing membrane permeability in antibacterial assays . (ii) Ring Saturation : Hydrogenating the benzo[b]thiophene ring reduces planarity, altering binding to enzymes like tyrosinase . (iii) Thioureido vs. Ureido : Thioureido derivatives show 3–5× higher potency in anti-inflammatory models due to sulfur’s electron-withdrawing effects .
Q. What mechanistic insights explain its enzyme inhibition properties?
- Answer : Docking studies suggest: (i) The thioureido group forms hydrogen bonds with catalytic residues (e.g., Tyr158 in tyrosinase) . (ii) The tetrahydrobenzo[b]thiophene core induces steric hindrance, blocking substrate access to enzyme active sites . (iii) Methoxy groups stabilize π-π interactions with aromatic pockets in COX-2 .
Data Contradiction Analysis
Q. Why do biological activity results vary across similar derivatives?
- Answer : Discrepancies arise from: (i) Purity Differences : Impurities >5% (e.g., unreacted anhydrides) can skew IC₅₀ values; validate purity via HPLC before assays . (ii) Assay Conditions : Varying pH (6.5 vs. 7.4) or solvent (DMSO vs. saline) alters compound solubility and bioavailability . (iii) Cell Line Variability : MDCK vs. HEK293 cells exhibit differential uptake due to transporter expression .
Methodological Recommendations
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Answer :
(i) Core Modifications : Synthesize analogs with substituted benzothiophene rings (e.g., 6-methyl, 5-cyano) .
(ii) Functional Group Swaps : Replace the methyl ester with ethyl or tert-butyl esters to assess steric effects .
(iii) Bioisosteres : Substitute the thioureido group with sulfonamides or carbamates to compare electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
